Physicochemical Shift vs. Unsubstituted Pyrrolidine-2-carboximidamide
Relative to the unsubstituted pyrrolidine-2-carboximidamide, the N-methyl substitution on 1-methyl-2-pyrrolidinecarboximidamide increases molecular weight by 12.4% (127.19 vs. 113.16 g/mol) and modifies the computed lipophilicity profile. The unsubstituted analog (CID 53929122) has a computed XLogP3-AA of -0.6 [1]; the N-methyl congener shifts this value upward by approximately 0.3–0.5 log units (estimated based on the methylene contribution), moving closer to the optimal CNS-permeability window while retaining the favorable topological polar surface area (TPSA ~62 Ų) characteristic of the amidine pharmacophore . The increased steric bulk at the pyrrolidine nitrogen also restricts conformational freedom of the adjacent carboximidamide group, which may affect binding-site complementarity in enzyme pockets.
| Evidence Dimension | Molecular weight and computed lipophilicity (XLogP3-AA) |
|---|---|
| Target Compound Data | MW = 127.19 g/mol; XLogP3-AA ~ -0.1 to -0.3 (estimated) |
| Comparator Or Baseline | Pyrrolidine-2-carboximidamide: MW = 113.16 g/mol; XLogP3-AA = -0.6 |
| Quantified Difference | MW increase of +12.4% (+14.03 g/mol); estimated ΔXLogP ≈ +0.3 to +0.5 |
| Conditions | Computed physicochemical properties from PubChem (Cactvs 3.4.8.18, XLogP3 3.0) |
Why This Matters
The shift in molecular weight and lipophilicity directly affects passive membrane permeability and the compound's suitability as a fragment lead or intermediate for CNS-penetrant drug candidates, making it a differentiated starting point compared to the more polar des-methyl analog.
- [1] PubChem. Pyrrolidine-2-Carboximidamide, CID 53929122. Molecular Weight: 113.16 g/mol; XLogP3-AA: -0.6; Hydrogen Bond Donor Count: 3; TPSA: 61.9 Ų. https://pubchem.ncbi.nlm.nih.gov/compound/53929122 View Source
